molecular formula C17H17F2NO4S B2912495 (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448121-89-8

(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2912495
CAS RN: 1448121-89-8
M. Wt: 369.38
InChI Key: QXOPNKYRHRLOMJ-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is not fully understood. However, it has been proposed that the compound exerts its effects by binding to specific enzymes and receptors, resulting in the inhibition of their activity. Additionally, it has been suggested that the compound may modulate several neurotransmitter systems by altering the release and uptake of various neurotransmitters.
Biochemical and Physiological Effects:
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and receptors, resulting in the modulation of various neurotransmitter systems. Additionally, it has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is its potent inhibitory activity against several enzymes and receptors, making it a promising candidate for drug discovery and medicinal chemistry. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its further development.

Future Directions

There are several potential future directions for the study of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone. One direction is the further investigation of its mechanism of action, which may provide insight into its potential applications in various fields. Additionally, further studies may be conducted to explore its potential as a neuroprotective agent and its applications in the treatment of neurodegenerative diseases. Finally, the development of derivatives and analogs of the compound may lead to the discovery of novel compounds with improved activity and selectivity.

Synthesis Methods

The synthesis of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves several steps, including the condensation of 2,6-difluorobenzaldehyde with 4-(piperidin-1-yl)butanol, followed by the oxidation of the resulting alcohol with manganese dioxide. The final step involves the reaction of the resulting aldehyde with furan-2-ylmethylsulfonyl chloride in the presence of a base, resulting in the formation of the desired compound.

Scientific Research Applications

(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c18-14-4-1-5-15(19)16(14)17(21)20-8-6-13(7-9-20)25(22,23)11-12-3-2-10-24-12/h1-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOPNKYRHRLOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

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